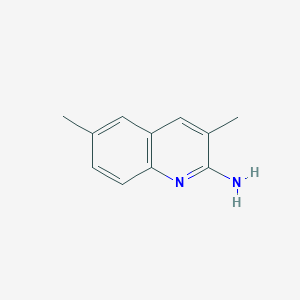

2-Amino-3,6-dimethylquinoline

Description

Overview of Heterocyclic Nitrogen Compounds in Chemical Research

Heterocyclic nitrogen compounds are a cornerstone of organic chemistry, forming a vast and diverse class of molecules that are fundamental to both biological systems and materials science. derpharmachemica.comarabjchem.org These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are integral to the architecture of countless natural products, including alkaloids, vitamins, and nucleic acids. derpharmachemica.comarabjchem.org The presence of the nitrogen heteroatom imparts unique chemical and physical properties, such as basicity, the ability to participate in hydrogen bonding, and specific electronic characteristics, which make them invaluable scaffolds in various scientific disciplines. derpharmachemica.com In medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with a significant percentage of FDA-approved drugs featuring these structural motifs. derpharmachemica.com Their prevalence in pharmaceuticals stems from their ability to interact with biological targets with high specificity and affinity. arabjchem.org Furthermore, in materials science, these compounds are utilized in the development of dyes, polymers, and corrosion inhibitors.

The Quinoline (B57606) Scaffold in Advanced Organic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic chemistry. wikipedia.orgjk-sci.com Its unique electronic distribution and rigid, planar geometry make it an attractive building block for the synthesis of complex molecules with a wide array of applications. The quinoline nucleus is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgwordpress.com The development of efficient and regioselective methods for the synthesis and functionalization of the quinoline ring system is a significant area of research in organic synthesis. wikipedia.orgjk-sci.com Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions, each offering different pathways to access a variety of substituted quinolines. jk-sci.com

Positioning 2-Amino-3,6-dimethylquinoline within Quinoline Research

This compound is a specific derivative of the quinoline scaffold, characterized by an amino group at the 2-position and methyl groups at the 3- and 6-positions. While the broader quinoline family has been extensively studied, the research focus on this particular substituted quinoline is more specialized. Its structural features, including the electron-donating amino and methyl groups, are expected to modulate the electronic properties and reactivity of the quinoline core. The primary interest in compounds like this compound often lies in their potential as intermediates in the synthesis of more complex molecules. The strategic placement of the amino and methyl groups can direct further chemical transformations, making it a valuable building block for creating a diverse range of quinoline-based compounds.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound appears to be primarily focused on its synthesis and characterization as a novel chemical entity. The principal objective within the available literature is the establishment of viable synthetic routes to this compound and the determination of its fundamental physicochemical properties. While extensive research exists on the biological activities of various quinoline derivatives, specific and in-depth studies on the bioactivity or material applications of this compound are not widely documented in publicly accessible research. Therefore, the current scope of academic interest is largely confined to its role as a synthetic intermediate and a subject for the exploration of structure-property relationships within the quinoline class.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 3,6-dimethylquinolin-2-amine |

| CAS Number | 137110-39-5 |

| Appearance | Solid (predicted) |

| Predicted XLogP3 | 2.6 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 2 |

| Predicted Rotatable Bond Count | 1 |

This data is based on computational predictions and information from chemical databases.

Synthesis of this compound

For the synthesis of this compound, a suitable starting material would be 2-amino-5-methylbenzaldehyde (B1611670), which would react with propionaldehyde (B47417) in the presence of a catalyst. The reaction would proceed through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the quinoline ring system.

An alternative approach could be a variation of the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds. wikipedia.org In this case, p-toluidine (B81030) could be reacted with an appropriate α,β-unsaturated aldehyde or ketone under acidic conditions to yield the desired quinoline derivative.

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. The following table summarizes the predicted and reported spectral data for this compound and its close analogs.

| Spectroscopic Technique | Predicted/Observed Features |

| ¹H NMR | Predicted chemical shifts would show signals for the aromatic protons on the quinoline core, as well as singlets for the two methyl groups and a broad signal for the amino protons. |

| ¹³C NMR | Predicted spectra would indicate the presence of 11 distinct carbon signals corresponding to the aromatic, methyl, and amino-substituted carbons of the quinoline structure. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 172.23, corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic IR absorption bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹). |

Specific experimental spectra for this compound are not widely published; the data presented is based on predictions and comparison with analogous structures.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQOXEGXIVUULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577119 | |

| Record name | 3,6-Dimethylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137110-39-5 | |

| Record name | 3,6-Dimethylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3,6 Dimethylquinoline and Its Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis

The construction of the quinoline ring system can be achieved through several robust and well-documented synthetic strategies. These methods generally involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a fundamental reaction that forms a quinoline from an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). organicreactions.orgwikipedia.org The reaction is a condensation followed by a cyclodehydration, which can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com

The reaction mechanism can proceed via two primary pathways. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to form the heterocyclic ring. wikipedia.org

A significant limitation of the classical Friedländer synthesis is the often-limited availability and stability of the required o-aminoaryl aldehyde or ketone starting materials. nih.gov To address this, modifications have been developed. One important variation involves the in situ reduction of stable 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes using reagents like iron in acetic acid, which then immediately undergo the Friedländer condensation with an active methylene (B1212753) compound present in the same pot. nih.gov Another modification uses stable N-protected starting materials, such as 2-tosylaminobenzaldehyde, to facilitate the synthesis of specialized derivatives like 2-aminoquinoline-3-carboxylic acids. researchgate.net

Table 1: Overview of Friedländer Synthesis

| Feature | Description |

| Reactants | 1. An o-aminoaryl aldehyde or ketone. 2. A compound with an α-methylene group (e.g., another ketone or aldehyde). organic-chemistry.org |

| Conditions | Acid or base catalysis (e.g., p-toluenesulfonic acid, NaOH, iodine), often with heating. wikipedia.org |

| Product | Substituted quinoline. |

| Key Advantage | Convergent and often high-yielding. |

| Key Limitation | Limited availability and stability of o-aminoaryl carbonyl precursors. nih.gov |

| Modifications | In situ generation of the o-aminoaryl carbonyl from nitro-precursors or use of N-protected starting materials. nih.govresearchgate.net |

The Pfitzinger reaction is a significant variation of the Friedländer synthesis that produces quinoline-4-carboxylic acids. wikipedia.org This method utilizes isatin (B1672199) (or its derivatives) as the starting material, which reacts with a carbonyl compound in the presence of a strong base, such as potassium hydroxide. wikipedia.orgijsr.net The Pfitzinger synthesis is often preferred over the Friedländer approach because isatins are generally more stable and accessible than o-aminobenzaldehydes. chem-station.com

The mechanism begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. wikipedia.orgijsr.net

Table 2: Overview of Pfitzinger Synthesis

| Feature | Description |

| Reactants | 1. Isatin or a substituted isatin. 2. A carbonyl compound (aldehyde or ketone). wikipedia.org |

| Conditions | Strong base (e.g., KOH). ijsr.net |

| Product | Substituted quinoline-4-carboxylic acid. wikipedia.org |

| Key Advantage | Utilizes stable and readily available isatin precursors. chem-station.com |

| Related Reactions | Considered a variation of the Friedländer synthesis. organicreactions.org |

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters, such as ethyl acetoacetate (B1235776). wikipedia.orgpharmaguideline.com This reaction pathway is highly dependent on the reaction temperature, which dictates the final product. At lower temperatures (typically below 100°C), the aniline's amino group attacks the keto-carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate. This intermediate can then be cyclized at high temperatures (around 250°C) via thermal condensation to form a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgsynarchive.com

If the initial reaction is carried out at higher temperatures (around 140°C), the aniline preferentially attacks the ester group, forming a β-ketoanilide. Subsequent cyclization of this intermediate, known as the Knorr quinoline synthesis, yields a 2-hydroxyquinoline (B72897). wikipedia.org The Conrad-Limpach method is a powerful tool for generating quinolones, which are important pharmaceutical scaffolds. nih.gov

Table 3: Overview of Conrad-Limpach Synthesis

| Feature | Description |

| Reactants | 1. An aniline or substituted aniline. 2. A β-ketoester (e.g., ethyl acetoacetate). wikipedia.org |

| Conditions | Two-stage process: initial condensation at lower temperature followed by thermal cyclization at high temperature (~250°C). synarchive.com |

| Product | Substituted 4-hydroxyquinoline (4-quinolone). wikipedia.org |

| Key Feature | Temperature control is critical to direct the reaction pathway and avoid the formation of the 2-hydroxyquinoline isomer (Knorr synthesis). wikipedia.org |

The Skraup synthesis is one of the oldest and most direct methods for producing the parent quinoline ring. In its classic form, it involves heating aniline with glycerol (B35011), concentrated sulfuric acid, and a mild oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction is famously vigorous and is often moderated by the addition of ferrous sulfate. wikipedia.org The mechanism is believed to proceed through the dehydration of glycerol by sulfuric acid to form acrolein (an α,β-unsaturated aldehyde). Aniline then undergoes a Michael addition to the acrolein, and the resulting intermediate is cyclized and oxidized to form quinoline. wordpress.com

The Döbner-von Miller reaction is a more versatile extension of the Skraup synthesis. wikipedia.org Instead of generating acrolein in situ from glycerol, this method directly uses α,β-unsaturated aldehydes or ketones, which react with primary aromatic amines in the presence of an acid catalyst. drugfuture.comsynarchive.com This approach allows for the synthesis of a wider variety of substituted quinolines that are not accessible through the traditional Skraup method. nih.gov

Table 4: Comparison of Skraup and Döbner-von Miller Syntheses

| Synthesis | Reactants | Conditions | Product |

| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene). wikipedia.org | Vigorous heating. wikipedia.org | Quinoline (or substituted quinoline if a substituted aniline is used). organicreactions.org |

| Döbner-von Miller | Aromatic amine, α,β-unsaturated carbonyl compound. wikipedia.org | Acid-catalyzed (Lewis or Brønsted acids). wikipedia.org | Substituted quinolines. drugfuture.com |

Targeted Synthesis of 2-Amino-3,6-dimethylquinoline

The synthesis of the specific compound this compound requires the careful selection of starting materials that will introduce the methyl groups at the 3- and 6-positions and the amino group at the 2-position. Based on the classical methodologies, a modified Friedländer synthesis is a highly plausible route.

This targeted synthesis would likely start with 2-amino-5-methylacetophenone . The 5-methyl group on this precursor will become the 6-methyl group on the final quinoline ring. The acetyl group provides the carbon atom at position 4 of the quinoline. To form the rest of the ring and introduce the required substituents at positions 2 and 3, this precursor could be reacted with a compound like propionitrile in the presence of a suitable catalyst. This approach, a variation of the Friedländer annulation, would provide the 2-amino and 3-methyl groups in a single cyclization step.

Introducing an amino group at the 2-position of the quinoline ring is a common objective in medicinal chemistry. This can be achieved either by incorporating the amino group during the ring-forming cyclization reaction or by adding it to a pre-formed quinoline ring.

Incorporation during Cyclization: This is often the more efficient strategy. Modified Friedländer-type reactions can be employed where the active methylene component is chosen specifically to install the 2-amino group. For instance, reacting a 2-aminobenzaldehyde (B1207257) with α-cyano compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of 2-aminoquinolines. researchgate.net A particularly effective modern approach involves a one-pot reaction where a 2-nitrobenzaldehyde (B1664092) is condensed with acetonitrile (B52724), followed by a reductive cyclization to yield 2-aminoquinoline (B145021) derivatives. rsc.org

Post-Cyclization Amination: An alternative strategy involves the nucleophilic substitution of a leaving group at the 2-position of an existing quinoline ring. For example, a 2-chloroquinoline (B121035) can be synthesized first, followed by the introduction of the amino group via a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. adelaide.edu.au Another classical, though often harsh, method is the Chichibabin (or Tschitschibabin) reaction, which involves treating the quinoline heterocycle with sodium amide (NaNH₂) to directly install an amino group at the 2-position. google.com

Regioselective Methylation at the 3 and 6 Positions

Achieving regioselective methylation at specific positions of the quinoline core is a crucial aspect of synthesizing this compound. The introduction of methyl groups at the C3 and C6 positions can be approached by either starting with appropriately methylated precursors or by direct methylation of a pre-formed quinoline scaffold. While direct C-H methylation of quinolines is an area of active research, it often requires specific directing groups to achieve the desired regioselectivity.

For the synthesis of this compound, a more practical approach often involves the use of starting materials that already contain the methyl groups at the desired positions. For instance, the synthesis can be designed to utilize a p-toluidine (B81030) derivative to provide the 6-methyl group and a reagent that introduces the 3-methyl group during the cyclization process. This circumvents the challenges associated with the direct and selective methylation of the quinoline ring.

Precursors and Intermediate Derivatization Approaches

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. Classical quinoline syntheses, such as the Doebner-von Miller and Friedländer reactions, offer versatile platforms for the construction of the quinoline core from simple aromatic amines and carbonyl compounds. wikipedia.orgnih.govwikipedia.org

In the context of this compound, a logical starting precursor for the "bottom" benzene (B151609) ring is p-toluidine , which provides the 6-methyl substituent. The remaining part of the quinoline ring, including the 2-amino and 3-methyl groups, would then be constructed from the other reactants.

For a Doebner-von Miller type reaction , one could envision the reaction of p-toluidine with an α-methyl-α,β-unsaturated aldehyde or ketone. wikipedia.orgsynarchive.comsemanticscholar.org The reaction mechanism is complex and thought to proceed through a series of conjugate additions, condensations, and cyclization-dehydration steps. wikipedia.org

A plausible Friedländer synthesis approach would involve the condensation of a 2-amino-5-methylbenzaldehyde (B1611670) or a 2-amino-5-methyl ketone with a compound containing a reactive α-methylene group and a nitrile or another precursor to the 2-amino group. nih.govwikipedia.org A key limitation of the Friedländer synthesis can be the availability of the substituted 2-aminoaryl carbonyl precursor. nih.gov However, modifications such as in situ reduction of the corresponding 2-nitroaryl carbonyl compound can overcome this limitation. nih.gov

Intermediate derivatization can be employed to introduce the desired functionalities. For example, a quinoline with a different substituent at the 2-position could be synthesized first, followed by conversion to the amino group. Similarly, a functional group at the 3-position could be a precursor to the methyl group.

Advanced Synthetic Protocols

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical methods. One-pot multicomponent reactions and catalyst-mediated syntheses are at the forefront of these advancements, offering streamlined routes to complex molecules like this compound.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation, minimizing waste and saving time. nih.govrsc.orgnih.gov Several MCRs have been developed for the synthesis of quinoline and 2-aminoquinoline derivatives.

While a specific MCR for this compound is not prominently reported, analogous syntheses of polysubstituted 2-aminoquinolines suggest its feasibility. researchgate.net These reactions often involve an aniline, an aldehyde, and a source for the C2-amino and C3-substituents, such as a malononitrile derivative or an enamine. For the target molecule, the reaction could conceivably involve p-toluidine, an aldehyde, and a reagent that provides the 2-amino and 3-methyl functionalities in a single step.

The key advantages of MCRs include operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds for biological screening. nih.gov

Catalyst-Mediated Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency, selectivity, and functional group tolerance. Both transition metals and Lewis acids have been extensively used to catalyze the synthesis of quinolines.

Transition metal catalysts have revolutionized the synthesis of heterocyclic compounds, including quinolines. Various metals have been shown to be effective in catalyzing the C-C and C-N bond formations required for quinoline ring construction.

Palladium: Palladium catalysts are widely used in cross-coupling and cyclization reactions. For instance, Pd-catalyzed synthesis of 2-methylquinolines via aza-Wacker oxidative cyclization has been reported. acs.org Polysubstituted quinolines can also be synthesized from 2-amino aromatic ketones and alkynes using palladium catalysis. slideshare.net

Copper: Copper-catalyzed reactions offer a cost-effective alternative to palladium. Copper has been used in the synthesis of substituted quinolines via C-N coupling and condensation reactions of ortho-acylanilines and alkenyl iodides. wikipedia.orgsynarchive.comnih.gov Domino reactions of enaminones with 2-halobenzaldehydes catalyzed by copper also yield quinoline derivatives. mdpi.com

Ruthenium: Ruthenium complexes are effective catalysts for various organic transformations. Ruthenium-catalyzed three-component deaminative coupling reactions of anilines, aldehydes, and amines provide a route to 2,3-disubstituted quinolines. wikipedia.orgresearchgate.net Ruthenium catalysts have also been employed in the synthesis of isoquinolones using 8-aminoquinoline (B160924) as a directing group. semanticscholar.orglongdom.org

Rhodium: Rhodium catalysts have been utilized in the hydroacylative union of aldehydes and o-alkynyl anilines to produce substituted quinolines under mild conditions. nih.govresearchgate.net Rhodium(III)-catalyzed C-H activation and annulation is another powerful strategy for synthesizing complex quinoline systems. researchgate.netnih.gov

Iridium: Iridium complexes can catalyze the synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govtandfonline.com One-pot synthesis of quinazolinones via iridium-catalyzed hydrogen transfers has also been demonstrated. acs.org

Cobalt: Cobalt catalysts provide an earth-abundant and economical option. Cobalt-catalyzed annulation of anilides and internal alkynes is an efficient method for quinoline synthesis. Cobalt complexes have also been used in the one-pot synthesis of quinolines from biomass-derived amino acids and alkyl lactate.

The general approach in these catalytic cycles often involves oxidative addition, migratory insertion, and reductive elimination steps to form the quinoline core. The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Overview of Transition Metal-Catalyzed Quinoline Syntheses

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium(II) acetate (B1210297) | Aniline derivatives | 2-Methylquinolines | acs.org |

| Copper(I) iodide | ortho-Acylanilines, Alkenyl iodides | Substituted quinolines | wikipedia.org |

| (PCy₃)₂(CO)RuHCl | Anilines, Aldehydes, Amines | 2,3-Disubstituted quinolines | wikipedia.org |

| [Rh(nbd)₂]BF₄ | Aldehydes, o-Alkynyl anilines | Substituted quinolines | nih.gov |

| [Cp*IrCl₂]₂ | 2-Aminobenzyl alcohols, Secondary alcohols | Substituted quinolines | nih.gov |

| Cobalt(II) salt | Anilides, Internal alkynes | Substituted quinolines |

Lewis acids are effective catalysts for promoting cyclization and condensation reactions in quinoline synthesis by activating carbonyl groups and other functional groups.

FeCl₃·6H₂O: Iron(III) chloride hexahydrate is an inexpensive, readily available, and environmentally benign Lewis acid catalyst. It has been successfully employed in the one-pot synthesis of quinoline derivatives from the condensation of 2-aminoarylketones and active methylene compounds. researchgate.net FeCl₃ has also been used to catalyze the intramolecular allylic amination of 2-aminophenyl-1-en-3-ols to afford dihydroquinolines and quinolines. Furthermore, a decyanative [4+2] annulation of α-aminonitriles with alkynes catalyzed by FeCl₃ provides access to 2,4-diaryl quinolines. rsc.org

MgCl₂: While not as extensively reported as FeCl₃ for quinoline synthesis, magnesium chloride can act as a Lewis acid in various organic transformations and could potentially be applied to promote the necessary condensation and cyclization steps.

Cu(NO₃)₂: Copper(II) nitrate (B79036) is another Lewis acid that can catalyze organic reactions. Its application in quinoline synthesis would likely involve the activation of carbonyl compounds towards nucleophilic attack.

The use of these mild and often environmentally friendly Lewis acids offers a practical alternative to strong Brønsted acids traditionally used in reactions like the Doebner-von Miller synthesis.

Table 2: Examples of Lewis Acid-Catalyzed Quinoline Syntheses

| Lewis Acid Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| FeCl₃·6H₂O | 2-Aminoarylketones, Active methylene compounds | Substituted quinolines | researchgate.net |

| FeCl₃·6H₂O | 2-Aminophenyl-1-en-3-ols | Dihydroquinolines and Quinolines | |

| FeCl₃ | α-Aminonitriles, Terminal alkynes | 2,4-Diaryl quinolines | rsc.org |

Heterogeneous and Reusable Catalysts (e.g., NaHSO₄·SiO₂, Titanium Dioxide)

The drive towards sustainable chemistry has spurred the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost.

Sodium Bisulfate on Silica (B1680970) Gel (NaHSO₄·SiO₂)

Sodium bisulfate supported on silica gel (NaHSO₄·SiO₂) has emerged as a highly efficient, cost-effective, and environmentally benign solid acid catalyst for the synthesis of polysubstituted quinolines via the Friedländer annulation. This heterogeneous system allows for smooth condensation of 2-aminoaryl ketones with α-methylene ketones under solvent-free conditions, often affording excellent yields.

The reusability of the NaHSO₄·SiO₂ catalyst is a key advantage. For instance, in the reaction of 2-amino-5-chlorobenzophenone (B30270) with ethyl acetoacetate, the catalyst was successfully reused for three consecutive runs, yielding the corresponding quinoline in 92%, 90%, and 86% yields, respectively. The simple experimental procedure involves heating a mixture of the 2-aminoaryl ketone, the active methylene compound, and the catalyst, followed by dilution with a solvent to filter out the catalyst, which can then be washed, dried, and reused.

| Run | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 90 |

| 3 | 86 |

Titanium Dioxide (TiO₂)

Titanium dioxide (TiO₂) functions as a nontoxic, stable, and inexpensive catalyst, particularly in green chemistry applications for quinoline synthesis. It is effectively employed in visible-light-mediated aerobic dehydrogenation reactions. organic-chemistry.org This photocatalytic method provides a simple and environmentally friendly route to various N-containing heterocycles, including quinolines, by using molecular oxygen as the green oxidant. organic-chemistry.org This approach is distinct from the traditional acid-catalyzed Friedländer condensation and aligns with green chemistry principles by utilizing light and a benign oxidant.

Organic and Small-Molecule Catalysts (e.g., Chloramine-T, Anthraquinone)

The use of small organic molecules as catalysts offers an alternative to metal-based systems, often providing mild reaction conditions and different selectivity profiles.

Chloramine-T

Chloramine-T has been demonstrated to be an effective catalyst for the synthesis of substituted quinolines through the Friedländer condensation. organic-chemistry.org In this method, 2-aminoaryl ketones react smoothly with ketones in refluxing acetonitrile to give the corresponding quinoline derivatives in very good yields. organic-chemistry.org The reaction of 2-amino acetophenone (B1666503) with ethyl acetoacetate in the presence of Chloramine-T, for example, produces ethyl-2,4-dimethylquinoline-3-carboxylate in excellent yield within four hours. The simple procedure and the use of an inexpensive catalyst make this protocol a practical option for quinoline synthesis. organic-chemistry.org

Anthraquinone

Anthraquinone serves as an organic small-molecule photocatalyst in the visible-light-mediated oxidative cyclization for synthesizing quinolines. organic-chemistry.org This method is applied to the reaction of 2-aminobenzyl alcohols with secondary alcohols, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. This photocatalytic approach provides a pathway to quinolines under mild conditions at room temperature. organic-chemistry.org

Green Chemistry Approaches

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. Key strategies in quinoline synthesis include the use of microwave irradiation, performing reactions under solvent-free conditions, and employing aerobic oxidation methods.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. In the context of the Friedländer synthesis, microwave assistance has been successfully coupled with various catalytic systems. For instance, the synthesis of polysubstituted quinolines has been achieved using catalysts like silica-supported sulfuric acid (PEG-OSO₃H) under microwave irradiation at 600W, leading to excellent yields. nih.gov Another efficient microwave-assisted protocol employs neat acetic acid as both the solvent and catalyst at 160°C, achieving quinoline synthesis in just 5 minutes in excellent yields. researchgate.net This method avoids the need for high temperatures or strong acids, and acetic acid is considered a green solvent. researchgate.net

Solvent-Free Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. The Friedländer annulation is particularly amenable to solvent-free conditions, especially when using solid-supported catalysts. Catalysts such as NaHSO₄·SiO₂ and phosphorus pentoxide on silica (P₂O₅/SiO₂) have been effectively used for the synthesis of poly-substituted quinolines by simply heating the neat mixture of reactants and the catalyst. nih.gov These solvent-free approaches not only reduce environmental pollution but also simplify the work-up procedure, as the product can often be isolated by simple filtration after dilution.

| Method | Catalyst/Conditions | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Microwave-Assisted | Acetic Acid | 5 minutes | Rapid, high yield, green solvent |

| Solvent-Free | NaHSO₄·SiO₂ | 1-1.5 hours | No organic solvent, easy work-up, reusable catalyst |

Aerobic Dehydrogenation and Oxidative Cyclization

Aerobic dehydrogenation and oxidative cyclization represent atom-economical and environmentally friendly strategies for synthesizing aromatic heterocycles like quinolines. These methods often utilize molecular oxygen from the air as the terminal oxidant, with water as the only byproduct.

A heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines in good yields under mild conditions. organic-chemistry.org Similarly, visible-light-mediated aerobic dehydrogenation using titanium dioxide as a catalyst offers a green pathway to quinolines. organic-chemistry.org Oxidative cyclization of N-(2-alkenylaryl)enamines can be achieved using a copper-catalyzed aerobic reaction, providing a one-pot synthesis of quinolines. nih.gov These methods avoid the use of stoichiometric and often toxic oxidants, aligning with the principles of green chemistry.

Yield Optimization and Reaction Condition Analysis

Optimizing reaction yields and conditions is crucial for the practical application of any synthetic methodology. In the Friedländer synthesis of quinolines, several factors, including the choice of catalyst, solvent, temperature, and reaction time, play a significant role.

The selection of the catalyst is paramount. A study on various metal salt Lewis acid catalysts for the reaction between 2-aminobenzophenone (B122507) and ethyl acetoacetate found that Indium(III) triflate (In(OTf)₃) was the most effective for selectively forming the Friedländer product, affording yields between 75-92% under solvent-free conditions. rsc.org The optimization of reaction conditions for P₂O₅/SiO₂ as a catalyst involved examining different catalyst amounts and temperatures, with the best results obtained using 0.4 g of the catalyst at 80°C under solvent-free conditions.

The reaction medium also has a profound impact. While solvent-free conditions are often preferred for their green credentials, the choice of solvent can be critical in other cases. For instance, the Chloramine-T catalyzed synthesis proceeds efficiently in refluxing acetonitrile. organic-chemistry.org

Microwave-assisted synthesis allows for rapid optimization of reaction parameters. The use of neat acetic acid under microwave irradiation at 160°C was identified as the optimal condition for a rapid and high-yielding synthesis of certain quinolines. researchgate.net This highlights the interplay between energy source, catalyst, and solvent (or lack thereof) in achieving optimal outcomes. A systematic analysis of these parameters is essential for developing robust and efficient protocols for the synthesis of specific quinoline derivatives like this compound.

Influence of Temperature and Pressure

Temperature is a critical parameter in the Friedländer synthesis, significantly affecting reaction rates and product yields. While pressure is not typically a primary variable in these liquid-phase reactions unless volatile reagents are used, the thermal conditions are meticulously optimized to ensure efficient cyclization.

Research on the synthesis of analogous polysubstituted quinolines demonstrates a wide range of effective temperatures. For instance, some syntheses are conducted at moderate temperatures, such as 60 °C, particularly when using active catalysts in aqueous media. nih.govnih.gov In one specific optimization study for the synthesis of a poly-substituted quinoline using a silica-supported P₂O₅ catalyst under solvent-free conditions, the reaction between 2-amino-5-chlorobenzophenone and dimedone was tested at various temperatures. The results, summarized in the table below, show that the yield increased significantly as the temperature was raised from 40 °C to 80 °C, with 80 °C providing the optimal balance between reaction time and yield.

Higher temperatures, often between 80 °C and 120 °C, are common for reactions under reflux conditions in various organic solvents. jk-sci.com In some cases, particularly with less reactive substrates or for rapid synthesis, much higher temperatures are employed. Microwave-assisted syntheses, for example, can utilize temperatures up to 160 °C, which dramatically reduces reaction times from hours or days to mere minutes. nih.gov This indicates that while the reaction can proceed at lower temperatures, thermal energy plays a crucial role in overcoming the activation barrier for the key condensation and cyclization steps.

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 40 | 60 | 40 |

| 2 | 50 | 45 | 65 |

| 3 | 60 | 30 | 70 |

| 4 | 70 | 20 | 85 |

| 5 | 80 | 15 | 95 |

| 6 | 90 | 15 | 95 |

Solvent Effects and Selection

The choice of solvent is a determining factor in the outcome of the Friedländer synthesis, influencing reactant solubility, reaction rate, and in some cases, product selectivity. A wide array of solvents has been explored, ranging from polar protic and aprotic solvents to non-polar media, and even solvent-free conditions.

Commonly used solvents include alcohols like ethanol (B145695) and methanol, which are effective at dissolving the reactants and are suitable for reactions conducted at reflux temperatures. jk-sci.com Acetic acid is also frequently employed, serving as both a solvent and an acid catalyst to promote the condensation steps. nih.gov In a notable example of a microwave-assisted synthesis, using neat acetic acid as the solvent and catalyst at 160 °C resulted in excellent yields in just five minutes, whereas the same reaction in a different organic solvent with only a catalytic amount of acid was slow and inefficient. nih.gov

A systematic study on a photocatalyzed Friedländer hetero-annulation reaction for polysubstituted quinolines highlighted the profound impact of the solvent on the product yield. The reaction was tested in various solvents under identical conditions, with ethanol providing a superior yield compared to other common solvents like THF, toluene, DMSO, and DMF. nih.gov The results underscore the importance of selecting a solvent that not only facilitates the reaction but also aligns with green chemistry principles, with ethanol and water being favorable choices. nih.govnih.gov Solvent-free, or neat, conditions have also proven highly effective, particularly in conjunction with solid-supported catalysts or under microwave irradiation, offering benefits such as reduced waste, shorter reaction times, and easier product purification. organic-chemistry.org

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | H₂O | 5 | 90 |

| 2 | EtOH | 5 | 94 |

| 3 | H₂O/EtOH (1:1) | 5 | 92 |

| 4 | MeOH | 5 | 85 |

| 5 | EtOAc | 6 | 82 |

| 6 | CH₃CN | 6 | 80 |

| 7 | THF | 10 | 65 |

| 8 | Toluene | 12 | 55 |

| 9 | DMSO | 12 | 52 |

| 10 | DMF | 12 | 50 |

| 11 | Solvent-free | 6 | 88 |

Stoichiometry of Reagents and Catalysts

The molar ratios of the reactants and the loading of the catalyst are fundamental to optimizing the synthesis of quinolines. The stoichiometry between the 2-aminoaryl ketone and the α-methylene carbonyl compound is typically maintained close to equimolar, although a slight excess of the more volatile or readily available carbonyl component is sometimes used to drive the reaction to completion.

The amount of catalyst used is a crucial factor that is often minimized to reduce cost and environmental impact. Various catalysts, including Brønsted acids (p-toluenesulfonic acid), Lewis acids (In(OTf)₃, Zr(OTf)₄), and heterogeneous catalysts have been successfully employed. organic-chemistry.orgnih.govrsc.org Optimization studies are key to identifying the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe.

For example, in the synthesis of a quinoline derivative using silica-supported P₂O₅, the amount of the catalyst was varied to find the optimal conditions. The study found that using 0.4 g of the P₂O₅/SiO₂ catalyst (30% w/w) for a reaction with 2 mmol of the 2-aminoaryl ketone provided the highest yield. Increasing the catalyst amount further did not improve the yield, indicating that an optimal catalyst-to-substrate ratio had been reached. Similarly, in a photocatalyzed approach, the catalyst loading of methylene blue was optimized, with 1 mol% being sufficient to achieve a 94% yield. nih.gov These findings highlight that while catalytic amounts are effective, there is an optimal loading that balances efficiency and resource use.

| Entry | Amount of Catalyst (g) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 0.1 | 40 | 50 |

| 2 | 0.2 | 30 | 75 |

| 3 | 0.3 | 20 | 85 |

| 4 | 0.4 | 15 | 95 |

| 5 | 0.5 | 15 | 95 |

Chemical Reactivity and Derivatization Studies

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 2-Amino-3,6-dimethylquinoline core can fundamentally occur at two key sites: the exocyclic amino group and at substituted positions on the quinoline (B57606) ring, particularly when a good leaving group such as a halogen is present.

The exocyclic amino group at the C-2 position of the quinoline ring possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. However, its reactivity is modulated by the electronic properties of the quinoline system. The electron-withdrawing nature of the heterocyclic ring can decrease the nucleophilicity of the amino group compared to a simple aniline (B41778). lpnu.ua Despite this, the amino group can readily participate in reactions with various electrophiles.

Key reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, though this can sometimes be challenging and may lead to multiple alkylations.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These transformations are fundamental for creating derivatives with altered electronic and steric properties. Studies on analogous amino-naphthoquinones have shown that the position of the amino group significantly influences reaction yields, with the 2-amino position sometimes exhibiting weaker nucleophilic properties due to electron density displacement towards the quinone cycle. lpnu.ua

Table 1: Representative Nucleophilic Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-(3,6-dimethylquinolin-2-yl)acetamide |

| Alkylation | Methyl Iodide | N-methyl-3,6-dimethylquinolin-2-amine |

| Sulfonylation | Benzenesulfonyl Chloride | N-(3,6-dimethylquinolin-2-yl)benzenesulfonamide |

The synthesis of this compound itself can be envisioned as a nucleophilic aromatic substitution (SNAr) reaction. A common precursor, 2-chloro-3,6-dimethylquinoline, can react with an ammonia (B1221849) source where the chloride ion at the C-2 position is displaced by the nucleophilic amine. The C-2 and C-4 positions of the quinoline ring are activated towards nucleophilic attack, a well-established principle in quinoline chemistry. mdpi.comnih.gov

The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. The presence of the ring nitrogen helps to stabilize the negative charge of this intermediate, facilitating the substitution. youtube.com This pathway is a cornerstone for introducing various nucleophiles at the C-2 position.

Table 2: Nucleophilic Aromatic Substitution (SNAr) for Synthesis

| Starting Material | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 2-Chloro-3,6-dimethylquinoline | Ammonia (NH₃) | This compound | High pressure/temperature or metal catalysis |

| 2-Chloro-3,6-dimethylquinoline | Hydrazine (N₂H₄) | 2-Hydrazinyl-3,6-dimethylquinoline | Typically in a protic solvent like ethanol (B145695) |

| 2-Chloro-3,6-dimethylquinoline | Sodium Methoxide (NaOCH₃) | 2-Methoxy-3,6-dimethylquinoline | In methanol |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution typically occurs on the benzene (B151609) ring of the quinoline system. The outcome of such reactions on this compound is directed by the combined influence of the existing substituents: the strongly activating, ortho, para-directing amino group, the weakly activating, ortho, para-directing methyl group at C-6, and the deactivating effect of the protonated quinoline nitrogen under acidic conditions. libretexts.orgrsc.org

The amino group is the most powerful activating group and its directing effect will dominate. rsc.org It strongly activates the positions ortho and para to itself. However, since the amino group is on the pyridine (B92270) ring, its influence extends to the fused benzene ring, enhancing the electron density at C-5 and C-7. The methyl group at C-6 further activates its ortho positions (C-5 and C-7). Therefore, electrophilic attack is strongly favored at the C-5 and C-7 positions. Reaction at C-8 is sterically hindered by the peri-position relative to the fused ring system.

Common electrophilic aromatic substitution reactions include:

Nitration: (using HNO₃/H₂SO₄) is expected to yield a mixture of 5-nitro- and 7-nitro-2-amino-3,6-dimethylquinoline.

Halogenation: (using Br₂/FeBr₃) would similarly produce 5-bromo and 7-bromo derivatives.

Sulfonation: (using fuming H₂SO₄) would lead to the corresponding sulfonic acids at the C-5 and C-7 positions.

Oxidation Reactions (e.g., Quinoline N-oxide formation)

The nitrogen atom of the quinoline ring is a tertiary amine and is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the heterocyclic ring. N-oxide formation can activate the C-2 and C-4 positions for nucleophilic substitution and can also influence the regioselectivity of other reactions.

Common oxidizing agents for this purpose include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Table 3: N-Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | m-CPBA | This compound 1-oxide |

| This compound | H₂O₂ / Acetic Acid | This compound 1-oxide |

Reduction Reactions (e.g., Amine Derivative Formation)

The quinoline ring system can undergo reduction, typically through catalytic hydrogenation. Depending on the catalyst and reaction conditions, either the pyridine ring or the benzene ring can be selectively reduced. The reduction of substituted quinolines often yields 5,6,7,8-tetrahydroquinoline (B84679) derivatives. nih.govresearchgate.net For this compound, catalytic hydrogenation would likely lead to the saturation of the benzene portion of the molecule.

This reaction is valuable for creating derivatives with a non-aromatic, saturated carbocyclic ring, which imparts three-dimensional structure to the otherwise planar molecule.

Table 4: Catalytic Hydrogenation of the Quinoline Ring

| Starting Material | Catalyst/Conditions | Major Product |

|---|---|---|

| This compound | PtO₂, H₂, Acetic Acid | 2-Amino-3,6-dimethyl-5,6,7,8-tetrahydroquinoline |

| This compound | Rh/C, H₂, Ethanol | 2-Amino-3,6-dimethyl-5,6,7,8-tetrahydroquinoline |

Functional Group Transformations (e.g., Hydrolysis of Esters)

Derivatives of this compound bearing other functional groups can undergo a wide range of transformations. A key principle is the selective reaction of one functional group while leaving the core heterocyclic structure intact.

For example, if an ester functionality were present elsewhere on the molecule (e.g., introduced via an electrophilic substitution followed by further modification), it could be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Consider a hypothetical derivative, methyl this compound-5-carboxylate. The ester group at the C-5 position can be selectively hydrolyzed.

This type of reaction is crucial in multi-step syntheses, allowing for the unmasking or modification of functional groups at a late stage to produce the final target molecule. nih.gov

Table 5: Example of Functional Group Transformation

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Methyl this compound-5-carboxylate | 1. NaOH (aq) 2. H₃O⁺ | This compound-5-carboxylic acid | Ester Hydrolysis |

| N-(3,6-dimethylquinolin-2-yl)acetamide | HCl (aq), Heat | This compound | Amide Hydrolysis |

Cycloaddition and Annulation Reactions (e.g., Cyclopropanation)

The quinoline ring system, particularly when activated by an amino group, is a candidate for various cycloaddition and annulation reactions to construct more complex polycyclic structures. While specific studies on this compound are not extensively documented, the reactivity of the broader 2-aminoquinoline (B145021) class suggests potential pathways.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a known method for the synthesis of 2-aminoquinolines, indicating that the reverse reaction or further cycloadditions on the 2-aminoquinoline core are mechanistically plausible. benthamdirect.comingentaconnect.com For instance, the nitrogen atoms in the quinoline ring can influence the electronic properties of the system, making it amenable to reactions with various dipolarophiles.

Annulation Reactions: Annulation, the formation of a new ring onto an existing one, is a powerful strategy for building complex heterocyclic systems. Gold-catalyzed annulation has been employed for the synthesis of 2-aminoquinolines. researchgate.net Furthermore, [4+2] annulation strategies, such as those using 2-azidobenzaldehydes, have been effective in constructing a variety of quinoline derivatives. mdpi.comnih.gov These methods could potentially be adapted for the annulation of new rings onto the this compound scaffold.

Cyclopropanation: The introduction of a cyclopropane (B1198618) ring onto a quinoline nucleus is a known transformation, typically proceeding under specific catalytic conditions. researchgate.net For example, palladium(0)-catalyzed cyclopropanation involving C–H bond functionalization has been demonstrated for the synthesis of quinoline and tetrahydroquinoline derivatives. rsc.org This suggests that this compound could potentially undergo cyclopropanation, leading to novel tricyclic derivatives. The high ring strain of cyclopropanes makes them valuable synthetic intermediates. wikipedia.orgwikipedia.org

A representative, though not specific to the target compound, reaction is shown in the table below:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Cyclopropanation | Activated Quinoline | Palladium(0) | Tetracyclic derivative |

| [4+2] Annulation | 2-Azidobenzaldehyde derivative | Heat or Catalyst | Fused Quinoline |

| 1,3-Dipolar Cycloaddition | 2-Amino-2-oxazoline, Unsaturated ester | - | Oxazolo[3,2-a]pyrimidin-7-one |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgyoutube.comyoutube.com The this compound scaffold possesses sites amenable to such transformations, particularly if a halogen atom is introduced onto the quinoline ring.

The general mechanism for these reactions involves an oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Common palladium-catalyzed cross-coupling reactions applicable to quinoline derivatives include:

Suzuki Coupling: Couples an organoboron compound with an organohalide.

Heck Coupling: Forms a substituted alkene from an unsaturated halide and an alkene. semanticscholar.orgnih.govrsc.org

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govacs.org

Sonogashira Coupling: Couples a terminal alkyne with an aryl or vinyl halide.

While direct palladium-catalyzed cross-coupling of the C-H bonds in this compound is conceivable, it is more common to first introduce a halide (e.g., bromine or chlorine) at a specific position on the quinoline ring to serve as a handle for these reactions. For instance, studies on the palladium-catalyzed amination of dichloroquinolines have shown that the position of the halogen atom significantly influences reactivity. nih.gov

The following table summarizes potential cross-coupling reactions on a hypothetical halo-derivative of this compound:

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Resulting Bond |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | C-N (Aryl-Amine) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base | C-C (Aryl-Alkynyl) |

Derivatization for Enhanced Functionality

The functionalization of the this compound core is a key strategy for modulating its physicochemical and biological properties. The amino group and the aromatic ring system provide reactive sites for a variety of chemical modifications.

Modifications at the Amino Group: The primary amino group at the C2 position is a versatile handle for derivatization. It can undergo a range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Condensation: Reaction with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. Microwave-assisted condensation reactions have been shown to be efficient for synthesizing hydrazide-hydrazone derivatives of quinolines. nih.gov

Modifications of the Quinoline Ring: The quinoline nucleus itself can be functionalized through various electrophilic aromatic substitution reactions, although the regioselectivity will be influenced by the directing effects of the amino and methyl groups. Metal-free synthesis strategies have also been developed for the creation of functionalized quinolines from precursors like 2-styrylanilines. nih.govacs.org

The synthesis of derivatives with enhanced functionality is often driven by the search for new materials or therapeutic agents. For example, the introduction of specific functional groups can impart fluorescent properties or enhance biological activity.

The table below provides examples of derivatization reactions:

| Reaction Type | Reagent | Functional Group Introduced | Potential Application |

| Acylation | Acetyl chloride | Acetamide | Modified biological activity |

| Schiff Base Formation | Benzaldehyde | Imine | Intermediate for further synthesis |

| Sulfonylation | Tosyl chloride | Sulfonamide | Potential therapeutic agent |

| Electrophilic Bromination | N-Bromosuccinimide | Bromo | Handle for cross-coupling |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations could provide a comprehensive understanding of the electronic structure and properties of 2-Amino-3,6-dimethylquinoline. However, a detailed literature search did not yield specific DFT studies performed on this particular molecule. The following sections describe the types of analyses that are typically conducted in such computational investigations.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore different spatial arrangements of the atoms, particularly focusing on the rotation around the C-N bond of the amino group and the C-C bonds of the methyl groups, to identify the global and local energy minima. Despite a thorough search, specific published data on the optimized geometry and conformational analysis of this compound could not be located.

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are widely used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. This analysis helps in the assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretching of the amino group, C-H stretching of the methyl and quinoline (B57606) ring groups, and various ring deformation modes. A search of scientific literature did not uncover any theoretical studies predicting the vibrational frequencies for this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests higher reactivity. No specific studies detailing the HOMO-LUMO energies or the energy gap for this compound are available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its electrophilic and nucleophilic sites. The map is colored to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). This analysis is valuable for predicting intermolecular interactions. Specific MEP map data for this compound could not be found in existing research.

Non-Linear Optical (NLO) Properties

Computational methods are effective in predicting the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties are highly dependent on the molecular structure and intramolecular charge transfer. There are currently no published computational studies on the NLO properties of this compound.

Thermodynamic Parameters and Energetics

DFT calculations can be used to predict various thermodynamic parameters at different temperatures, including zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. These parameters are essential for understanding the stability and reactivity of a molecule under different conditions. A literature review did not yield any studies that have calculated the thermodynamic parameters for this compound.

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) is a modern chemical reactivity theory which posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. Proposed by Luis R. Domingo, this theory provides a powerful framework for understanding reaction mechanisms by analyzing the flow of electron density along the reaction pathway. For a compound such as this compound, MEDT can offer significant insights into its reactivity in various chemical transformations.

Energy Transformation Pathways

Within the MEDT framework, the analysis of energy transformation pathways involves examining the Gibbs free energy profile along the reaction coordinate. This allows for the identification of transition states and intermediates, providing a quantitative measure of the feasibility of a reaction. For instance, in cycloaddition reactions involving quinoline derivatives, MEDT has been used to elucidate the energy barriers associated with different reaction pathways. Computational studies on the dearomative cycloaddition of quinolines with alkenes have revealed a cascade energy transfer mechanism, where a triplet sensitizer initiates the reaction. Such analyses, while not specific to this compound, suggest that its participation in similar reactions would also be governed by the energetic favorability of the transition states, which can be precisely calculated using density functional theory (DFT). The electron-donating amino and methyl groups on the this compound ring would likely influence the energy profile by modulating the electron density of the quinoline system.

Regioselectivity and Stereoselectivity Studies

MEDT provides a robust explanation for the regioselectivity and stereoselectivity observed in many organic reactions. The theory attributes these selectivities to the electronic and steric factors that favor one reaction pathway over another. The regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of chloro-substituted quinazolines, a related class of heterocycles, has been successfully rationalized using DFT calculations. These studies show that the carbon atom at the 4-position has a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack mdpi.com. This approach can be extended to predict the regioselectivity of reactions involving this compound. For example, in an electrophilic aromatic substitution reaction, the positions on the benzene (B151609) ring of the quinoline nucleus would be activated by the amino and methyl groups, and MEDT could be employed to predict the most likely site of substitution by analyzing the electron density distribution in the ground state and the transition states for attack at different positions.

Identification of Rate-Determining Steps

A key aspect of mechanistic studies is the identification of the rate-determining step (RDS) of a reaction. MEDT facilitates this by allowing for the calculation of the activation energies of all elementary steps in a proposed reaction mechanism. The step with the highest activation energy corresponds to the RDS. In photochemical dearomative cycloadditions of quinolines, DFT calculations have been instrumental in identifying the rate-determining C-C bond formation transition states nih.gov. For reactions involving this compound, a similar computational approach could be used. By modeling the reaction pathway and calculating the energies of all transition states and intermediates, the RDS could be pinpointed, offering crucial information for optimizing reaction conditions to improve reaction rates and yields.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (non-biological properties focus)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. These models are built by establishing a correlation between a set of molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict a range of non-biological properties, such as solubility, melting point, and chromatographic retention time.

The development of a QSPR model typically involves the following steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property.

Model Validation: The predictive power of the model is assessed using various validation techniques, including internal and external validation.

For a class of compounds like substituted quinolines, a QSPR model for a property such as aqueous solubility could be developed using descriptors that capture key molecular features influencing this property. The table below illustrates the types of descriptors that are often found to be important in such models.

| Descriptor Type | Example Descriptors | Relevance to Solubility |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Size and hydrogen bonding capacity directly impact solubility. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and shape, which affect intermolecular interactions. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO energies, Polarizability | Relate to the electronic distribution and the ability to interact with solvent molecules. |

The development of robust QSPR models for the non-biological properties of this compound and related compounds would be highly valuable for in silico property prediction, reducing the need for extensive experimental measurements.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. By partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates, a unique surface is generated for each molecule. This surface can then be color-mapped with various properties, such as the normalized contact distance (dnorm), to highlight different types of intermolecular contacts.

While the crystal structure of this compound is not publicly available, we can infer the types of intermolecular interactions that would be present by examining the Hirshfeld surface analysis of closely related compounds. For instance, a detailed structural and computational study has been performed on 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline tandfonline.comfigshare.com. The Hirshfeld surface analysis of this compound revealed that the crystal packing is primarily dictated by H···H and H···F contacts, with significant contributions from H···N, C···C, and F···F contacts as well tandfonline.comfigshare.com.

For this compound, we would expect a similar array of intermolecular interactions. The amino group would be a prime candidate for forming N-H···N or N-H···π hydrogen bonds, which would appear as distinct red spots on the dnorm mapped Hirshfeld surface. The methyl groups and the aromatic rings would likely participate in numerous van der Waals interactions, primarily H···H and C···H contacts. Furthermore, π-π stacking interactions between the quinoline ring systems of adjacent molecules are also highly probable and would be identifiable through the shape-index and curvedness plots derived from the Hirshfeld surface.

The two-dimensional fingerprint plot, a histogram of the internal (di) and external (de) distances from the Hirshfeld surface to the nearest nucleus, provides a quantitative summary of the intermolecular contacts. The table below provides a hypothetical breakdown of the percentage contributions of different contacts to the Hirshfeld surface of this compound, based on analyses of similar aminoquinoline structures.

| Contact Type | Expected Percentage Contribution | Description |

| H···H | ~40-50% | Represents the most abundant type of contact, arising from the numerous hydrogen atoms on the periphery of the molecule. |

| N···H / H···N | ~15-25% | Indicates the presence of hydrogen bonds involving the amino group, which are crucial for stabilizing the crystal packing. |

| C···H / H···C | ~10-20% | Arises from interactions between the carbon atoms of the aromatic rings and the hydrogen atoms of neighboring molecules. |

| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between the quinoline rings. |

A comprehensive Hirshfeld surface analysis of this compound, once its crystal structure is determined, would provide invaluable insights into the forces that govern its solid-state packing, which in turn influence its physical properties such as melting point and solubility.

Solvation Models and Solvent Effects in Theoretical Studies

The properties and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Theoretical and computational chemistry employ various solvation models to account for these effects. These models can be broadly categorized into explicit and implicit models.

Explicit solvation models treat the solvent molecules individually, along with the solute molecule. This approach can provide a detailed picture of the solute-solvent interactions, including specific hydrogen bonds. However, it is computationally very expensive due to the large number of atoms involved.

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally less demanding and are widely used to study solvent effects on molecular properties and reaction mechanisms.

For this compound, the choice of solvation model would be crucial for accurately predicting its properties in solution. For example, a study on the spectroscopic properties of styrylquinolinium dyes demonstrated that the dipole moments in the excited state were higher than in the ground state, an effect that was well-captured by solvatochromic methods and ab initio calculations nih.gov. Similarly, theoretical studies on other quinoline derivatives have employed the integral equation formalism polarizable continuum (IEFPCM) model to investigate the effect of different solvents on their spectroscopic properties eurjchem.com.

The table below compares some commonly used implicit solvation models and their potential applications in the study of this compound.

| Solvation Model | Abbreviation | Key Features | Potential Applications for this compound |

| Polarizable Continuum Model | PCM | One of the most widely used models. The cavity enclosing the solute is created from a set of interlocking spheres. | Calculating UV-Vis spectra in different solvents, predicting pKa values. |

| Solvation Model based on Density | SMD | A universal solvation model that uses the full solute electron density to compute the cavity, dispersion, and surface tension terms. | Predicting solvation free energies in a wide range of solvents, studying partitioning between different phases. |

| Conductor-like Screening Model | COSMO | The solute is embedded in a virtual conductor, which simplifies the calculation of the electrostatic potential. | Efficiently calculating solvent effects on large systems or for high-throughput screening of properties. |

The amino and methyl groups of this compound can engage in specific interactions with solvent molecules, such as hydrogen bonding. In such cases, a hybrid approach, where a few explicit solvent molecules are included in the first solvation shell and the bulk solvent is treated with an implicit model, might provide a more accurate description of the system. The selection of an appropriate solvation model is therefore a critical step in any theoretical investigation of the solution-phase behavior of this compound.

Advanced Research Applications and Methodological Development

Role in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the quinoline (B57606) scaffold is widely recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and natural products. The inherent reactivity of the 2-aminoquinoline (B145021) moiety provides a chemical handle for a variety of transformations, allowing for its use as a foundational unit in the synthesis of diverse molecular structures.

Building Block for Complex Heterocyclic Systems

The structure of 2-Amino-3,6-dimethylquinoline makes it a viable starting material for the synthesis of more elaborate heterocyclic systems. The amino group at the 2-position can participate in a range of chemical reactions, including cyclization and condensation reactions, to form fused ring systems. For instance, aminoquinolines can be key intermediates in multi-component reactions (MCRs), which are efficient processes for building molecular complexity in a single step. The amino group can react with carbonyl compounds, active methylene (B1212753) compounds, or other electrophiles to construct new rings fused to the quinoline core, leading to novel polycyclic aromatic systems. While specific examples detailing the use of this compound are not extensively documented, the known reactivity of the 2-aminoquinoline functional group supports its potential as a building block for creating diverse heterocyclic libraries.

Table 1: Potential Reactions for Heterocycle Synthesis from 2-Aminoquinolines

| Reaction Type | Reactants | Resulting Heterocycle |

|---|---|---|

| Condensation | Dicarbonyl compounds | Fused pyrazines or other diazines |

| Cyclocondensation | α-Haloketones | Imidazo[1,2-a]quinolines |

| Multi-component Reaction | Aldehydes, Isocyanides | Substituted dihydropyridines |

Scaffold for New Chemical Entity Synthesis

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, this compound serves as an attractive scaffold for the synthesis of new chemical entities with potential biological activity. The amino group allows for the attachment of various side chains and functional groups through acylation, alkylation, or sulfonylation reactions, enabling the systematic exploration of structure-activity relationships (SAR). By modifying the core scaffold of this compound, medicinal chemists can fine-tune the molecule's physicochemical properties to optimize its interaction with biological targets. The dimethyl substitution pattern on the quinoline ring also provides a specific steric and electronic profile that can be exploited in drug design.

Development of Novel Reaction Methodologies

Substituted aminoquinolines can be instrumental in the development of new synthetic methods. For example, the unique electronic properties of the aminoquinoline system can influence the regioselectivity and stereoselectivity of reactions on the heterocyclic core or on attached functional groups. The "tert-amino effect," a type of intramolecular cyclization, has been explored with related N,N-dialkylanilines to create fused heterocyclic systems, a strategy that could potentially be adapted for derivatives of this compound. Furthermore, the development of novel catalytic processes, such as C-H activation or cross-coupling reactions, often relies on substrates with specific directing groups; the amino group on the quinoline ring could potentially serve such a role, guiding the reaction to a specific position on the molecule.

Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits from ligands that can form stable and functional complexes with metal ions. The nitrogen atoms within the this compound structure—both the ring nitrogen and the exocyclic amino nitrogen—present potential coordination sites for metal binding.